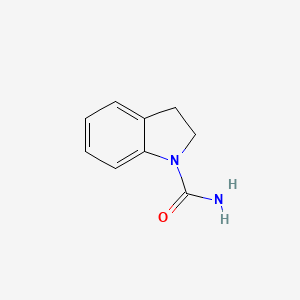

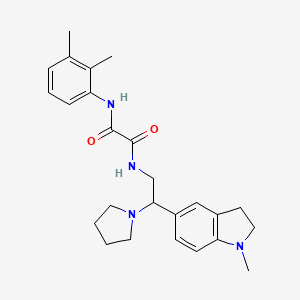

![molecular formula C14H9FN2OS B2726306 N-(3-fluorophenyl)benzo[d]thiazole-6-carboxamide CAS No. 681168-90-1](/img/structure/B2726306.png)

N-(3-fluorophenyl)benzo[d]thiazole-6-carboxamide

カタログ番号 B2726306

CAS番号:

681168-90-1

分子量: 272.3

InChIキー: CJCANTYTSYHSEF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“N-(3-fluorophenyl)benzo[d]thiazole-6-carboxamide” is a derivative of benzothiazole . Benzothiazole is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It has been used in the development of various drugs and biologically active agents .

Synthesis Analysis

Benzothiazole-6-carboxylic acid, a benzothiazole derivative, may be used in the synthesis of "N-(3-fluorophenyl)benzo[d]thiazole-6-carboxamide" . The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The thiazole ring in benzothiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Synthesis and Biological Activities

- A study describes the synthesis of novel derivatives containing N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides, which exhibited anticancer activity against A-549 and Du-145 cancer cell lines. The compounds with electron-donating groups showed higher anticancer activity compared to those with electron-withdrawing groups, indicating the structural influence on biological activity (Gaikwad et al., 2019).

Sensing Applications

- Research on benzothiazole-based aggregation-induced emission luminogens (AIEgens) has demonstrated their potential for highly sensitive physiological pH sensing. These compounds exhibit multifluorescence emissions in different states, making them suitable for detecting pH fluctuations in biosamples and neutral water samples (Li et al., 2018).

Chemical Sensing and Fluorescence

- Another study focused on a thioamide derivative of 8-hydroxyquinoline-benzothiazole, demonstrating highly selective Hg2+-induced fluorescence enhancing properties. This selectivity and sensitivity toward Hg2+ ions highlight the potential of such compounds in environmental monitoring and chemical sensing (Song et al., 2006).

Antitumor and Antiproliferative Properties

- The synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has shown significant cytotoxicity in vitro against certain human breast cancer cell lines, illustrating the potential of fluorinated benzothiazoles in cancer therapy. The structural modifications, such as fluorination, significantly affect their biological activity, offering insights into the design of new anticancer agents (Hutchinson et al., 2001).

将来の方向性

特性

IUPAC Name |

N-(3-fluorophenyl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2OS/c15-10-2-1-3-11(7-10)17-14(18)9-4-5-12-13(6-9)19-8-16-12/h1-8H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCANTYTSYHSEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=CC3=C(C=C2)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327216 | |

| Record name | N-(3-fluorophenyl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671309 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-fluorophenyl)-1,3-benzothiazole-6-carboxamide | |

CAS RN |

681168-90-1 | |

| Record name | N-(3-fluorophenyl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

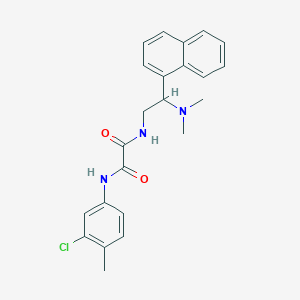

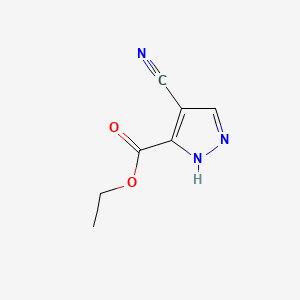

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2726235.png)

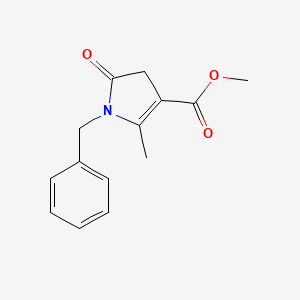

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2726237.png)

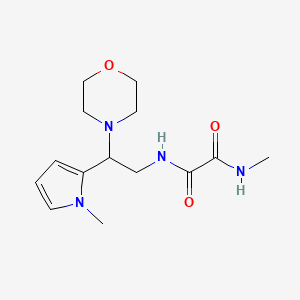

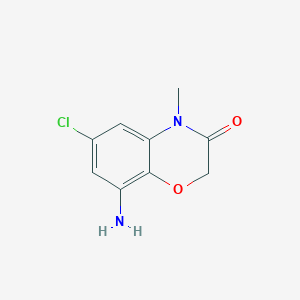

![N-(4-morpholinophenyl)-N-[(E)-(4-propoxyphenyl)methylidene]amine](/img/structure/B2726241.png)

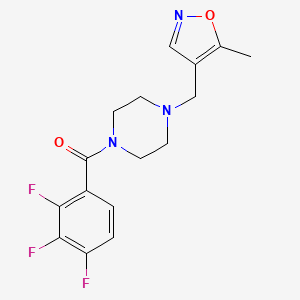

![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2726242.png)

![6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid](/img/structure/B2726243.png)